3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde
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Overview
Description
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of phosphine aldehydes. This compound is characterized by the presence of a diphenylphosphino group and a methoxymethoxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde typically involves the introduction of the diphenylphosphino group and the methoxymethoxy group onto a benzaldehyde framework. One common method involves the reaction of 3-bromo-2-(methoxymethoxy)benzaldehyde with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium or platinum catalysts are often used to facilitate substitution reactions involving the diphenylphosphino group.
Major Products
Oxidation: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzoic acid.
Reduction: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde in catalysis involves the coordination of the diphenylphosphino group to a transition metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The aldehyde group can also undergo reactions that contribute to the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylphosphino)propanal: Similar structure but lacks the methoxymethoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
3-(Diethoxymethyl)benzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
Uniqueness
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both the diphenylphosphino and methoxymethoxy groups, which confer distinct reactivity and coordination properties. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.
Properties
CAS No. |
185019-68-5 |
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Molecular Formula |
C21H19O3P |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-diphenylphosphanyl-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-16-24-21-17(15-22)9-8-14-20(21)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI Key |
QZMSQMQLEKXTNK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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